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Overview
Description
(2R,3S,11bR)-3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido(2,1-a)isoquinolin-2-yl D-valinate is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific structure of this compound suggests it may have unique properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,11bR)-3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido(2,1-a)isoquinolin-2-yl D-valinate typically involves multiple steps, including the formation of the isoquinoline core, introduction of the isobutyl and dimethoxy groups, and the final coupling with D-valinate. Common reagents used in these steps may include alkyl halides, methoxy reagents, and amino acids. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal would be to produce the compound in large quantities with high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,11bR)-3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido(2,1-a)isoquinolin-2-yl D-valinate can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of the isoquinoline ring to form tetrahydroisoquinoline derivatives.
Substitution: Introduction of different functional groups at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce tetrahydroisoquinoline compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (2R,3S,11bR)-3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido(2,1-a)isoquinolin-2-yl D-valinate exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it may modulate biological pathways by binding to these targets and altering their activity. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline cores but different substituents.
Tetrahydroisoquinoline Compounds: Reduced forms of isoquinoline with similar biological activities.
Methoxy-Substituted Isoquinolines: Compounds with methoxy groups at different positions on the isoquinoline ring.
Uniqueness
(2R,3S,11bR)-3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido(2,1-a)isoquinolin-2-yl D-valinate is unique due to its specific stereochemistry and combination of functional groups
Properties
CAS No. |
2470279-15-1 |
---|---|
Molecular Formula |
C24H38N2O4 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
[(2R,3S,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19+,20+,23+/m0/s1 |
InChI Key |
GEJDGVNQKABXKG-JEBQKTDQSA-N |
Isomeric SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@@H](C(C)C)N)OC)OC |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC |
Origin of Product |
United States |
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